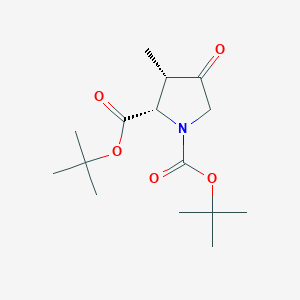
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl groups, a methyl group, and two carboxylate groups. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diester.
Introduction of Substituents: The tert-butyl groups and the methyl group are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Oxidation: The ketone group (4-oxo) is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The carboxylate groups are formed through esterification reactions, typically using alcohols and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with alcohol groups instead of ketones.
Substituted Derivatives: Compounds with different functional groups replacing the tert-butyl or methyl groups.
科学的研究の応用
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of (2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
類似化合物との比較
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate: The parent compound.
(2S,3S)-Di-tert-butyl 3-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate: A reduced derivative with a hydroxyl group.
(2S,3S)-Di-tert-butyl 3-methyl-4-aminopyrrolidine-1,2-dicarboxylate: A substituted derivative with an amino group.
Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activity. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C15H25NO5 |
|---|---|
分子量 |
299.36 g/mol |
IUPAC名 |
ditert-butyl (2S,3S)-3-methyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-9-10(17)8-16(13(19)21-15(5,6)7)11(9)12(18)20-14(2,3)4/h9,11H,8H2,1-7H3/t9-,11+/m1/s1 |
InChIキー |
SPWWKRFOYWJILD-KOLCDFICSA-N |
異性体SMILES |
C[C@H]1[C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
正規SMILES |
CC1C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



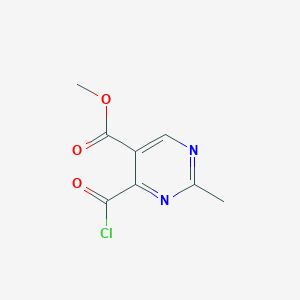
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
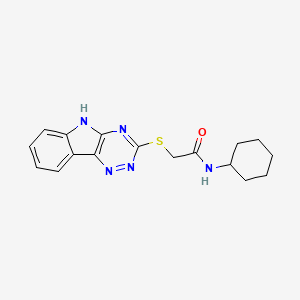
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
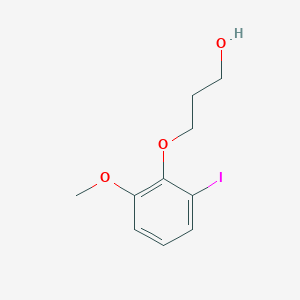
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
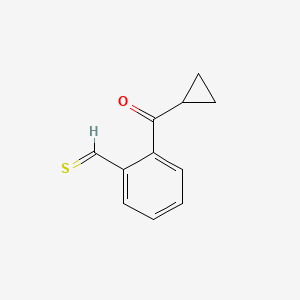
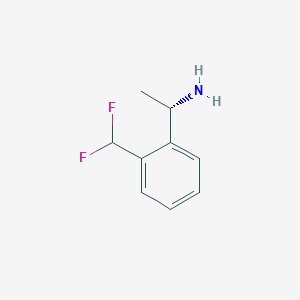


![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
